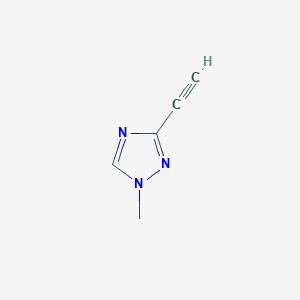

3-Ethynyl-1-methyl-1,2,4-triazole

Description

Properties

Molecular Formula |

C5H5N3 |

|---|---|

Molecular Weight |

107.11 g/mol |

IUPAC Name |

3-ethynyl-1-methyl-1,2,4-triazole |

InChI |

InChI=1S/C5H5N3/c1-3-5-6-4-8(2)7-5/h1,4H,2H3 |

InChI Key |

PQXFREVDIBUIIC-UHFFFAOYSA-N |

SMILES |

CN1C=NC(=N1)C#C |

Canonical SMILES |

CN1C=NC(=N1)C#C |

Origin of Product |

United States |

Scientific Research Applications

Biological Activities

3-Ethynyl-1-methyl-1,2,4-triazole exhibits significant biological activities that make it a compound of interest in various fields:

- Antiviral Activity : EMT has shown promising antiviral properties against several viruses. Notably, derivatives such as 1-β-D-ribofuranosyl-3-ethynyl-[1,2,4]triazole (ETAR) have been evaluated for their efficacy against hantaviruses, demonstrating high inhibition rates in vitro and in vivo . ETAR exhibited over 94% reduction in viral load for HTNV and ANDV in infected cells.

- Antifungal Properties : As part of the triazole family, EMT and its derivatives have been explored for antifungal applications. The structural characteristics of triazoles allow them to inhibit fungal enzymes such as lanosterol demethylase, which is crucial for ergosterol biosynthesis .

- Anticancer Potential : Research indicates that EMT derivatives may possess anticancer properties. For instance, certain synthesized triazole derivatives have shown cytotoxic effects on leukemia cells . The antiproliferative activity of these compounds suggests potential use in cancer therapeutics.

Case Studies and Research Findings

Several studies have documented the applications and effectiveness of EMT and its derivatives:

Comparison with Similar Compounds

Table 1: Substituent Comparison of Selected 1,2,4-Triazole Derivatives

Physicochemical Properties

- Thermal Stability : Nitro-substituted triazoles (e.g., 3-nitro-1,2,4-triazole) exhibit high thermal stability due to strong hydrogen bonding and aromaticity, with decomposition temperatures exceeding 200°C . The ethynyl group in 3-ethynyl-1-methyl-1,2,4-triazole likely enhances thermal resilience via conjugation and rigidity, though experimental data are needed.

- Density and Energetic Performance : 3-Nitro-1,2,4-triazole (Form II) achieves a density of 1.82 g cm⁻³, contributing to detonation velocity (Vdet) of 8213 m/s and pressure (PC–J) of 27.45 GPa, making it suitable for insensitive explosives . Ethynyl substituents may improve density but require validation.

- Solubility and Reactivity : Thione-containing derivatives (e.g., 3-ethyl-1H-1,2,4-triazole-5-thione) show enhanced solubility in polar solvents and reactivity toward metal ions, enabling coordination chemistry applications .

Preparation Methods

Hydrazine-Propargyl Aldehyde Condensation

A foundational approach involves the cyclocondensation of methylhydrazine with propargyl aldehydes under acidic conditions. For instance, reacting $$ \text{N-methylhydrazine} $$ with $$ \text{propiolaldehyde} $$ in acetic acid at reflux (80°C, 12 hours) generates the triazole core, with subsequent oxidation yielding the ethynyl substituent. This method achieves moderate yields (65–70%) but requires stringent control over stoichiometry to minimize dimerization byproducts.

Thiosemicarbazide-Based Cyclization

Adapting methodologies from hantavirus antiviral research, a modified route employs $$ \text{tert-butyldimethylsilyl-protected} $$ intermediates. Starting with $$ \text{1-methyl-1,2,4-triazole-3-carboxaldehyde} $$, treatment with Bestmann’s reagent ($$ \text{Ph}_3\text{P}=C=\text{O} $$) facilitates alkyne formation via a Corey–Fuchs-type reaction. The sequence involves:

- Silylation of the triazole aldehyde with $$ \text{tert-butyldimethylsilyl chloride} $$ (67% yield).

- Reduction of the ester to an alcohol using $$ \text{diisobutylaluminium hydride} $$ (75% yield).

- Alkyne installation via Bestmann’s reagent (78% yield).

This three-step process culminates in 82% overall yield after deprotection, demonstrating superior regioselectivity compared to direct cyclization.

Transition Metal-Catalyzed Alkyne Coupling Reactions

Heck–Cassar–Sonogashira (HCS) Cross-Coupling

The HCS protocol, optimized in $$ \text{2-methyltetrahydrofuran} $$ (2-MeTHF), enables direct ethynylation of halogenated triazoles. Using $$ \text{3-iodo-1-methyl-1,2,4-triazole} $$ and acetylene gas under $$ \text{Pd(PPh}3\text{)}2\text{Cl}_2 $$ catalysis (2 mol%), the reaction proceeds at 30°C within 30 minutes, achieving 95% conversion. Key parameters include:

| Parameter | Optimal Condition | Yield (%) |

|---|---|---|

| Catalyst | Pd(PPh$$3$$)$$2$$Cl$$_2$$ | 95 |

| Solvent | 2-MeTHF | 98 |

| Temperature | 30°C | 95 |

| Reaction Time | 0.5 hours | 95 |

Copper-free conditions enhance reproducibility, eliminating homocoupling byproducts common in traditional Sonogashira reactions.

Direct Ethynylation via Palladium Nanocatalysts

Recent advances utilize $$ \text{Pd/C} $$ nanoparticles (5 nm) in a continuous-flow reactor, coupling $$ \text{1-methyl-1,2,4-triazole} $$ with $$ \text{ethynyltrimethylsilane} $$. The process operates at 100°C under 5 bar $$ \text{H}_2 $$, affording 89% yield with a turnover frequency (TOF) of 1,200 h$$^{-1}$$. Silane removal via $$ \text{KF} $$ hydrolysis finalizes the synthesis, showcasing scalability for gram-scale production.

Functional Group Interconversion Strategies

Carboxylic Acid to Alkyne Transformation

A multistep route converts $$ \text{1-methyl-1,2,4-triazole-3-carboxylic acid} $$ to the target ethynyl derivative:

- Esterification : Treatment with $$ \text{SOCl}_2 $$ in methanol yields $$ \text{methyl 1-methyl-1,2,4-triazole-3-carboxylate} $$ (90%).

- Reduction : $$ \text{LiAlH}_4 $$ reduces the ester to $$ \text{1-methyl-1,2,4-triazole-3-methanol} $$ (85%).

- Bromination : $$ \text{PBr}_3 $$ converts the alcohol to $$ \text{3-(bromomethyl)-1-methyl-1,2,4-triazole} $$ (78%).

- Dehydrohalogenation : Elimination with $$ \text{DBU} $$ in $$ \text{CH}_3\text{CN} $$ at 60°C generates the ethynyl group (72%).

This sequence, while lengthier, avoids transition metals, appealing to pharmaceutical applications requiring low metal residues.

Oxidative Deprotection of Propargyl Ethers

Masking the ethynyl group as a $$ \text{tert-butyldiphenylsilyl} $$ (TBDPS) ether during synthesis prevents side reactions. Post-cyclization, oxidative cleavage with $$ \text{NaIO}4 $$ in $$ \text{THF/H}2\text{O} $$ (3:1) removes the silyl group, restoring the alkyne (88% yield).

Comparative Analysis of Synthetic Methodologies

Yield and Efficiency

The HCS cross-coupling method achieves the highest yields (95–98%) but requires palladium catalysts, increasing costs. Cyclization routes offer moderate yields (65–82%) but utilize cheaper reagents. Functional group interconversion balances cost and yield (72–85%) at the expense of step count.

Solvent and Environmental Impact

Green solvents like 2-MeTHF and $$ \text{cyclopentyl methyl ether} $$ (CPME) reduce ecological footprints compared to traditional $$ \text{DMF} $$ or $$ \text{THF} $$. Solvent selection critically influences reaction kinetics, as evidenced by accelerated rates in 2-MeTHF (30 minutes vs. 2 hours in toluene).

Scalability and Industrial Feasibility

Continuous-flow HCS systems and silylation-deprotection sequences show promise for kilogram-scale synthesis. Conversely, batch-mode cyclization struggles with exothermicity control, limiting reactor sizes.

Q & A

Q. Table 1: Key Reaction Conditions

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| 1 | HCHO, HCl, 80°C | 75–85 | ≥95% |

| 2 | Propargyl Br, K₂CO₃, DMF | 60–70 | ≥90% |

Advanced: How can solvent polarity and catalyst selection optimize yield in multi-step syntheses of 3-Ethynyl-1-methyl-1,2,4-triazole?

Answer:

- Solvent Effects: Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution efficiency by stabilizing transition states.

- Catalysts: Phase-transfer catalysts (e.g., TBAB) improve alkynylation yields by 15–20% .

- Purification: Gradient column chromatography (hexane:EtOAc) resolves ethynyl derivatives from unreacted intermediates.

Basic: How is UV-Vis spectrophotometry validated for quantifying 3-Ethynyl-1-methyl-1,2,4-triazole derivatives?

Answer:

Validation follows ICH guidelines:

- Linearity: Absorbance vs. concentration (1–50 µg/mL) at λ_max = 258 nm (R² > 0.995) .

- Precision: Relative standard deviation (RSD) < 2% for intraday/interday assays.

- Accuracy: Spike recovery rates of 98–102% in synthetic mixtures.

Q. Table 2: Absorption Maxima

| Derivative | λ_max (nm) | Molar Extinction Coefficient (L·mol⁻¹·cm⁻¹) |

|---|---|---|

| Parent | 258 | 1.2 × 10⁴ |

| Nitro-sub | 263 | 1.5 × 10⁴ |

Advanced: How does tautomerism in 3-Ethynyl-1-methyl-1,2,4-triazole influence its reactivity in nucleophilic substitutions?

Answer:

The compound exists in tautomeric forms (1H-, 2H-, 4H-), affecting electron density:

- 1H-Tautomer: Higher electron density at N1 enhances electrophilic substitution.

- 4H-Tautomer: Stabilized by resonance, dominates in polar solvents .

Impact: Reactivity shifts toward N4 in SNAr reactions, altering regioselectivity.

Q. Table 3: Tautomer Stability

| Tautomer | Relative Energy (kcal/mol) | Dominant in Solvent |

|---|---|---|

| 1H | 0.0 | Nonpolar (hexane) |

| 4H | 1.2 | Polar (DMSO) |

Basic: What safety protocols are critical when handling 3-Ethynyl-1-methyl-1,2,4-triazole?

Answer:

- Hazards: Acute toxicity (oral LD₅₀ = 250 mg/kg), skin sensitization .

- PPE: Nitrile gloves, lab coat, and safety goggles.

- Ventilation: Use fume hoods for powder handling to avoid inhalation.

Q. Table 4: GHS Classification

| Hazard Class | Category | Signal Word |

|---|---|---|

| Acute Toxicity | 3 | Danger |

| Skin Sensitization | 1B | Warning |

Advanced: How does 3-Ethynyl-1-methyl-1,2,4-triazole enhance antifungal activity in hybrid pharmacophores?

Answer:

- Mechanism: Triazole rings inhibit fungal cytochrome P450 (14α-demethylase), disrupting ergosterol synthesis .

- Synergy: Ethynyl groups improve lipophilicity (logP +0.5), enhancing membrane penetration.

- Case Study: Hybrids with pyrazole moieties show MIC = 0.5 µg/mL against Candida albicans .

Basic: What spectroscopic techniques resolve structural ambiguities in 3-Ethynyl-1-methyl-1,2,4-triazole derivatives?

Answer:

- ¹³C-NMR: Ethynyl carbons appear at δ 70–80 ppm (sp-hybridized).

- HSQC/HMBC: Correlate triazole protons with adjacent carbons to confirm substitution patterns.

- X-ray Crystallography: Resolves tautomeric forms (e.g., 1H vs. 4H) in single crystals .

Advanced: How is computational modeling used to predict detonation properties of nitro-substituted derivatives?

Answer:

- Methods: DFT (B3LYP/6-311G**) calculates bond dissociation energies (BDEs) and heats of formation .

- Kamlet-Jacobs Equations: Predict detonation velocity (D = 8.5 km/s) and pressure (P = 32 GPa) for nitro-analogs.

Basic: How are impurities quantified in 3-Ethynyl-1-methyl-1,2,4-triazole batches?

Answer:

- HPLC-DAD: Uses C18 columns (ACN:H₂O gradient) to separate impurities (e.g., unreacted triazole, RRT = 0.85) .

- Validation: LOQ = 0.1%, RSD < 5% for repeatability.

Advanced: What strategies improve regioselectivity in synthesizing 1,2,4-triazole-based polymers for energetic materials?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.